molecular formula C9H5Cl2N B154368 2,6-Dichloroquinoline CAS No. 1810-72-6

2,6-Dichloroquinoline

Cat. No. B154368
CAS RN: 1810-72-6
M. Wt: 198.05 g/mol
InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N
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Patent
US07964616B2

Procedure details

Phosphorus oxychloride (16.72 Kg) was charged to a vessel containing 6-chloroquinolin-2(1H)-one (12.50 Kg) (Prepared according to method of Johnston K. M. et al., J. Chem. Soc. Perkin Trans. 1, 1972, 1648 and references therein), benzyltrimethylammonium chloride (1.575 Kg) and 1,2-dimethoxyethane (87.8 Kg) at 70° C. 1,2-dimethoxyethane (22.5 Kg) was charged as a line rinse. The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch was concentrated to ca. 44 L by vacuum distillation (<40° C.). The concentrate was diluted with dichloromethane (253.1 Kg), adjusted to 38° C. to 45° C. and quenched by the addition of water (37.5 Kg) whilst maintaining the temperature at 38° C. to 45° C. After 70 minutes the batch was cooled to 25° C. to 30° C. and treated with Celite (1.30 Kg) for 40 minutes. The slurry was pressure filtered via a 1 μm filter membrane and the filtrates diluted with dichloromethane (87.5 Kg). The phases were separated and the aqueous phase extracted twice with dichloromethane (82 Kg). The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg) and then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (96.5 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (95.4 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. The resultant slurry was stirred at 16° C. to 18° C. for 2 hours and then filtered. The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C. and then dried at up to 50° C. in vacuo to provide the subtitle compound as an off white solid (12.04 Kg).
Quantity
16.72 kg
Type
reactant
Reaction Step One
Quantity
12.5 kg
Type
reactant
Reaction Step Two
Quantity
1.575 kg
Type
catalyst
Reaction Step Three
Quantity
22.5 kg
Type
solvent
Reaction Step Four
Quantity
87.8 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=O)[CH:11]=[CH:10]2>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.COCCOC>[Cl:3][C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([Cl:6])[CH:8]=2)[N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16.72 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
12.5 kg
Type
reactant
Smiles
ClC=1C=C2C=CC(NC2=CC1)=O
Step Three
Name
Quantity
1.575 kg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Four
Name
Quantity
22.5 kg
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
87.8 kg
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 70° C
WASH
Type
WASH
Details
rinse
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to ca. 44 L by vacuum distillation (<40° C.)
ADDITION
Type
ADDITION
Details
The concentrate was diluted with dichloromethane (253.1 Kg)
CUSTOM
Type
CUSTOM
Details
adjusted to 38° C. to 45° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (37.5 Kg)
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 38° C. to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
After 70 minutes the batch was cooled to 25° C. to 30° C.
Duration
70 min
ADDITION
Type
ADDITION
Details
treated with Celite (1.30 Kg) for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered via a 1 μm
FILTRATION
Type
FILTRATION
Details
filter membrane
ADDITION
Type
ADDITION
Details
the filtrates diluted with dichloromethane (87.5 Kg)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with dichloromethane (82 Kg)
WASH
Type
WASH
Details
The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 75 L at 25° C. to 40° C
ADDITION
Type
ADDITION
Details
Isopropanol (96.5 Kg) was charged
CONCENTRATION
Type
CONCENTRATION
Details
the batch then concentrated to ca. 75 L at 25° C. to 40° C
ADDITION
Type
ADDITION
Details
Isopropanol (95.4 Kg) was charged
CONCENTRATION
Type
CONCENTRATION
Details
the batch then concentrated to ca. 75 L at 25° C. to 40° C
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred at 16° C. to 18° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C.
CUSTOM
Type
CUSTOM
Details
dried at up to 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.04 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.